(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol
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Overview
Description
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol: is a chiral organic compound featuring a benzodioxin ring fused to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Propanol Moiety: The benzodioxin intermediate is then subjected to a Grignard reaction with a suitable alkyl halide to introduce the propanol group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol moiety can undergo oxidation to form the corresponding ketone.
Reduction: The benzodioxin ring can be reduced under catalytic hydrogenation conditions to yield a dihydrobenzodioxin derivative.
Substitution: The hydroxyl group can be substituted with various functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is frequently used.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of dihydrobenzodioxin derivatives.
Substitution: Formation of tosylates or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The chiral nature of the compound makes it useful in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Used as a probe to study enzyme mechanisms and inhibition.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine
Drug Development:
Therapeutic Agents: Explored for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
Mechanism of Action
The mechanism by which (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol: The enantiomer of the compound .
Benzodioxin Derivatives: Compounds with similar benzodioxin structures but different substituents.
Propanol Derivatives: Compounds with similar propanol moieties but different aromatic rings.
Uniqueness
Chirality: The (2S)-enantiomer has specific interactions and properties that differ from its (2R)-counterpart.
Structural Features: The combination of the benzodioxin ring and propanol moiety provides unique chemical and physical properties.
Properties
IUPAC Name |
(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9,13H,4-6,8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSFFHBBPUWDE-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCCO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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